

Application Note: Chiral LC-MS/MS Analysis of Albuterol Enantiomers in Human Plasma

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Compound of Interest

Compound Name: (S)-Albuterol

Cat. No.: B1616424

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of albuterol enantiomers, (R)-albuterol and **(S)-albuterol**, in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and a teicoplanin-based chiral stationary phase for enantioselective separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and clinical research where the stereoselective disposition of albuterol is of interest.

Introduction

Albuterol, also known as salbutamol, is a widely used β_2 -adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of two enantiomers, (R)-albuterol (levalbuterol) and **(S)-albuterol**. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is suggested to have some pro-inflammatory properties and a longer half-life. Therefore, the ability to selectively quantify each enantiomer in biological matrices is crucial for understanding their individual pharmacokinetic profiles and clinical effects. This application note provides a detailed protocol for the determination of albuterol enantiomers in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents

- (R)-Albuterol and **(S)-Albuterol** reference standards
- Albuterol-d9 (internal standard)
- Methanol (LC-MS grade)
- Acetic acid (LC-MS grade)
- Ammonia solution (28% w/v)
- Water (LC-MS grade)
- Human plasma (blank)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)

- **Conditioning:** Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** To 500 µL of human plasma, add the internal standard (Albuterol-d9) to a final concentration of 10 ng/mL. Vortex for 10 seconds. Load the plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- **Elution:** Elute the analytes with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

- **LC System:** Agilent 1290 Infinity II or equivalent
- **Column:** Chirobiotic T (Teicoplanin-based), 150 mm x 2.1 mm, 5 µm

- Mobile Phase: Methanol : Acetic Acid : 28% Ammonia (1000:5:1, v/v/v)[1][2]
- Flow Rate: 0.3 mL/min
- Column Temperature: 25°C
- Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

- MS System: Sciex QTRAP 6500+ or equivalent
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 50 psi
- Curtain Gas: 35 psi
- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

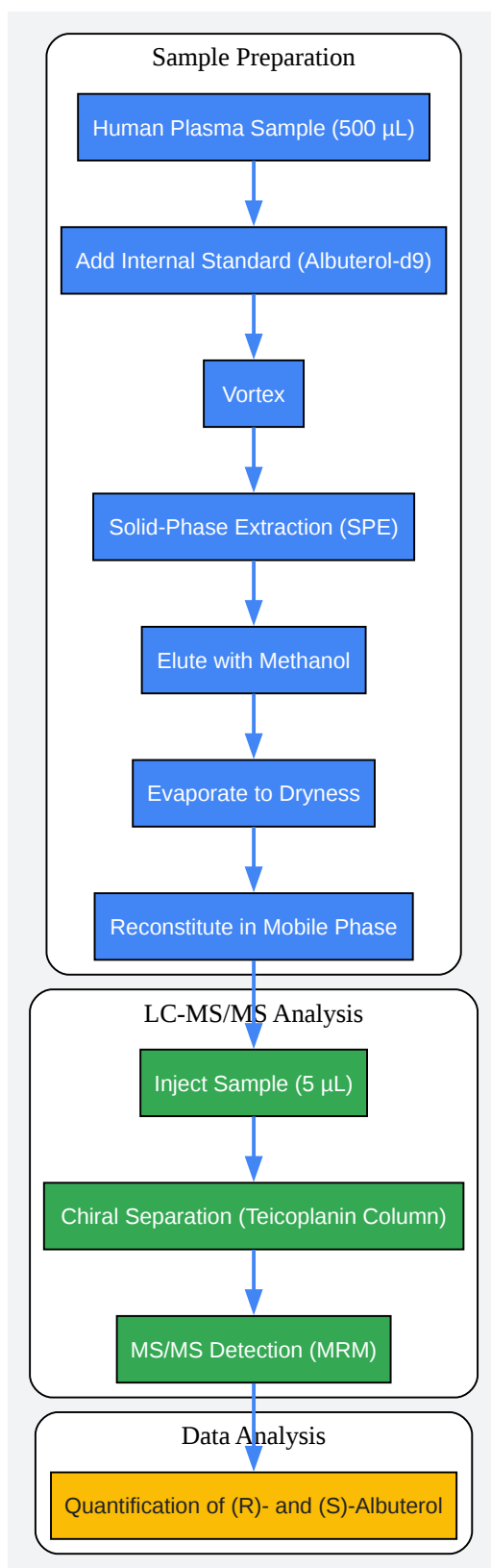
Table 1: Mass Spectrometry Parameters for Albuterol Enantiomers and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
(R)-Albuterol	240.2	148.1	100	25
(S)-Albuterol	240.2	148.1	100	25
Albuterol-d9 (IS)	249.2	157.1	100	25

Table 2: Method Performance Characteristics

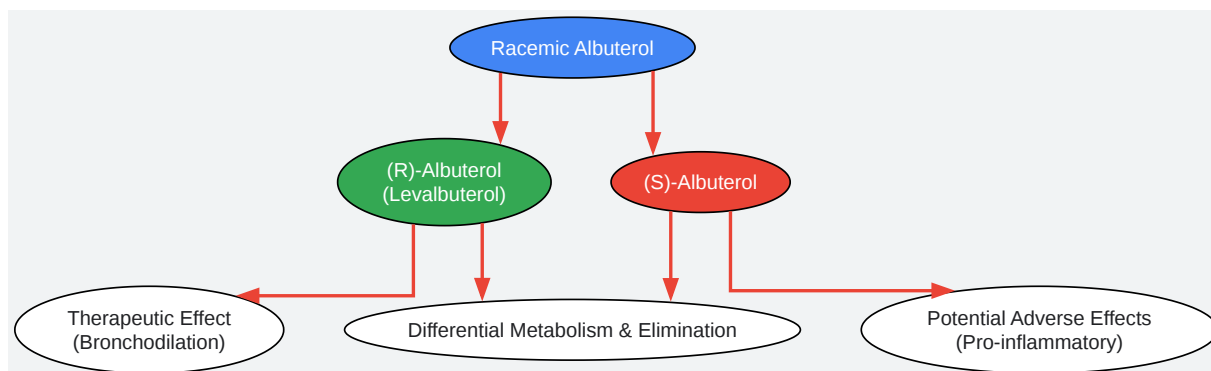
Parameter	(R)-Albuterol	(S)-Albuterol
Linearity Range (ng/mL)	0.25 - 50[1]	0.25 - 50[1]
Correlation Coefficient (r ²)	>0.998[1]	>0.998[1]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.25[1]	0.25[1]
Limit of Detection (LOD) (ng/mL)	0.1[1]	0.1[1]
Recovery (%)	89 ± 5.8[1][2]	89 ± 5.8[1][2]
Precision (RSD%)	< 15%[3]	< 15%[3]
Accuracy (%)	85 - 115%	85 - 115%

Mandatory Visualization



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Caption: Experimental workflow for the LC-MS/MS analysis of albuterol enantiomers.



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Caption: Logical relationship of albuterol enantiomers and their effects.

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References

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